molecular formula C20H24N2O6 B14932829 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

Katalognummer: B14932829
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: SZBTYGIRJZXRQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is a synthetic amide-based compound featuring a 3,4,5-trimethoxybenzamide core linked to a piperidin-4-yl group substituted with a furan-2-ylcarbonyl moiety.

Eigenschaften

Molekularformel

C20H24N2O6

Molekulargewicht

388.4 g/mol

IUPAC-Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24N2O6/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(23)21-14-6-8-22(9-7-14)20(24)15-5-4-10-28-15/h4-5,10-12,14H,6-9H2,1-3H3,(H,21,23)

InChI-Schlüssel

SZBTYGIRJZXRQY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCN(CC2)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a carbonylation reaction, where a furan-2-ylcarbonyl chloride reacts with the piperidine intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-furan intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, affecting the release and uptake of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 3,4,5-trimethoxybenzamide backbone, with variations in substituents influencing their properties and activities.

Physicochemical Properties

Comparative data on melting points, spectral characteristics, and elemental analysis:

Compound ID Melting Point (°C) IR Key Absorptions (cm⁻¹) $^1$H-NMR Highlights (δ, ppm) Elemental Analysis (C/H/N) Consistency Reference
4a 222–224 3322 (NH), 1660 (C=O), 1605 (C=C) 8.18 (s, NH), 6.85–7.25 (aromatic H) ≤0.3% deviation
2b 241–243 3310 (NH), 1655 (C=O), 1598 (C=C) 8.21 (s, NH), 7.30–7.60 (Cl-substituted aromatic H) ≤0.4% deviation
5 249–251 3270 (NH), 1680 (C=O), 1610 (C=C, quinoline C-H) 10.29 (s, NH), 8.38 (quinoline H) ≤0.2% deviation
5c N/A N/A N/A HRMS: m/z 589.2009 (M+Na)

Key Observations:

  • Melting points correlate with substituent polarity; electron-withdrawing groups (e.g., Cl in 2b ) reduce symmetry, lowering melting points compared to 4a .
  • IR spectra consistently show NH (3320–3270 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches, confirming amide bonds .
  • $^1$H-NMR aromatic proton shifts vary based on substituent electronic effects (e.g., deshielding by Cl in 2b ) .

Biologische Aktivität

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of approximately 337.4 g/mol. The compound features a furan ring, a piperidine moiety, and a trimethoxybenzamide structure, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds similar to N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide exhibit various biological activities, particularly in the fields of oncology and neurology. The following sections detail specific biological activities reported in studies.

Antitumor Activity

Numerous studies have investigated the antitumor properties of compounds with similar structures. For instance:

  • Mechanism of Action : The compound may interact with cell signaling pathways that are crucial for tumor growth and proliferation. Preliminary findings suggest that it could inhibit key receptors involved in cancer cell signaling.
  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents.

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation:

  • Neurotransmitter Modulation : It has been suggested that the compound may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor growth in various cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems
AntioxidantMay exhibit antioxidant properties through radical scavenging mechanisms

Case Study: Antitumor Efficacy

A study conducted by researchers at a prominent university explored the antitumor efficacy of structurally related compounds:

  • Study Design : The researchers utilized several cancer cell lines to evaluate the cytotoxic effects of the compound.
  • Results : The findings indicated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that the compound's structural features play a critical role in its biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between oxazolone intermediates (e.g., 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) and amines under reflux conditions. Solvent choice (ethanol or acetic acid) and stoichiometric ratios significantly impact yields. For example, refluxing with aromatic amines in ethanol for 3–4 hours yields derivatives with purities >98% (HPLC) . Optimization may involve adjusting solvent polarity, temperature, and catalyst use.

Q. Which analytical techniques are essential for characterizing this compound, and how are they interpreted?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching peaks to expected proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~456.16 for C₂₃H₂₅NO₇) .
  • HPLC : Purity assessment (>95%) via retention time consistency and peak integration .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Methodology : Low yields (e.g., 6–39% in related compounds) often stem from steric hindrance at the piperidin-4-yl group or competing side reactions. Strategies include using excess amine, high-boiling solvents (e.g., DMF), or coupling agents like HBTU to improve efficiency .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved for derivatives of this compound?

  • Methodology : For ambiguous NMR signals (e.g., overlapping peaks in aromatic regions), employ 2D techniques (COSY, HSQC) or dynamic NMR to distinguish conformers. Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves torsional ambiguities in the furan-piperidine linkage .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

  • Methodology : Molecular docking (AutoDock Vina) against targets like tubulin or topoisomerase II, combined with QSAR modeling using descriptors like logP and polar surface area, can predict cytotoxicity. Validation via in vitro assays (e.g., MTT on HepG2 cells) correlates computational predictions with experimental IC₅₀ values .

Q. How do solvent and substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack at the carbonyl group. Electron-withdrawing substituents on the benzamide moiety (e.g., fluoro groups) increase electrophilicity, accelerating reactions. Kinetic studies via HPLC monitoring quantify rate constants .

Q. What experimental design principles apply when evaluating cytotoxicity against cancer cell lines?

  • Methodology : Use dose-response curves (0.1–100 μM) with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and measure apoptosis markers (caspase-3 activation) to differentiate cytotoxic mechanisms. Triplicate experiments and ANOVA ensure statistical validity .

Key Considerations for Researchers

  • Contradictions : Discrepancies in yields (e.g., 6% vs. 39% for similar amines) highlight the need for substituent-specific optimization .
  • Safety : Follow OSHA guidelines for handling reactive intermediates (e.g., Lawesson’s reagent) and use fume hoods to avoid inhalation hazards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.